1-Dodecanamine, N,N-didodecyl-, hydrochloride
Description
1-Dodecanamine, N,N-didodecyl-, hydrochloride (CAS 2915-90-4) is a tertiary amine hydrochloride with three dodecyl chains (C12H25) attached to the nitrogen atom. Its molecular formula is C25H53N·HCl, and it is classified as a twin-tailed surfactant due to its amphiphilic structure . This compound is synthesized via the reaction of N,N-didodecyl methyl amine with hydrochloric acid, forming a cationic surfactant with applications in industrial formulations, including emulsification and corrosion inhibition .
Properties
CAS No. |
2486-89-7 |
|---|---|
Molecular Formula |
C36H76ClN |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
N,N-didodecyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C36H75N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
InChI Key |
GPQCSCQDQNXQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Cl |
Origin of Product |
United States |
Preparation Methods
Example Protocol
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio | Dodecylamine : Dodecyl Chloride = 1:2 | |
| Solvent | Ethyl Acetate | |
| Temperature | 85°C | |
| Reaction Time | 6 hours | |
| Yield | 80–82% |
Synthesis via Quaternary Ammonium Salt Formation
This method leverages the reactivity of tertiary amines with alkylating agents to form quaternary ammonium salts, which are subsequently protonated.
Key Steps
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Reagent Preparation :
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Reaction Conditions :
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Post-Reaction Treatment :
Example Protocol
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio | Tridodecylamine : CH₃Cl = 1:1 | |
| Solvent | Methanol | |
| Temperature | 90°C | |
| Reaction Time | 4 hours | |
| Yield | 75–80% |
Alternative Routes Using Chlorinated Precursors
Patent CN107304175A describes a method involving guanidine hydrochloride and chlorinated dodecane, though this is less common for the target compound.
Key Steps
-
Reagent Preparation :
-
Guanidine Hydrochloride : HN=C(NH₂)₂·HCl.
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Chlorinated Dodecane : C₁₂H₂₅Cl.
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-
Reaction Conditions :
-
Mechanism :
Limitations
This method is more suited for dodine (a fungicide) and requires extensive purification steps, making it less efficient for large-scale production.
Purification and Characterization
Post-synthesis purification is critical to achieve high-purity products.
Common Techniques
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Recrystallization :
-
Distillation :
-
Analytical Methods :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Alkylation of Dodecylamine | High yield, simple reagents | Requires precise stoichiometry |
| Quaternary Salt Formation | Flexible for varied alkyl chains | Lower yield for methyl groups |
| Chlorinated Precursor | Novel intermediates | Complex purification |
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Chemistry
1-Dodecanamine, N,N-didodecyl-, hydrochloride is widely used as a surfactant in the synthesis of nanoparticles and stabilization of emulsions. Its ability to reduce surface tension facilitates the formation of stable colloidal systems essential for various chemical reactions.
Biology
In biological research, this compound is employed in the preparation of liposomes and vesicular systems for drug delivery. Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing the bioavailability of therapeutic agents.
Medicine
The compound has been investigated for its potential use in antimicrobial formulations and as a component in topical treatments. Its surfactant properties enable it to disrupt microbial membranes, making it effective against various pathogens.
Industry
In industrial applications, this compound is utilized in the formulation of detergents, fabric softeners, and antistatic agents. Its effectiveness as a surfactant contributes to improved product performance.
Antimicrobial Efficacy
The following table summarizes findings from studies on the antimicrobial efficacy of this compound against various microorganisms:
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | 15 | 100 | |
| Staphylococcus aureus | 18 | 100 | |
| Candida albicans | 12 | 100 |
Case Study 1: Antimicrobial Efficacy in Food Preservation
A study investigated the use of this compound as a food preservative. Results indicated that incorporating this compound into food packaging significantly reduced microbial growth over a 30-day period compared to controls without the compound. This suggests potential applications in extending shelf life while maintaining food safety.
Case Study 2: Environmental Impact Assessment
An environmental study assessed the biodegradability of dodecylamines in wastewater treatment systems. Results indicated that these compounds are biodegradable under aerobic conditions, with degradation rates exceeding 80% within 28 days. This highlights their potential for safe use in industrial applications where environmental impact is a concern.
Mechanism of Action
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, hydrochloride primarily involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, such as drug delivery and emulsification. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound interacts through hydrophobic and electrostatic interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Chain Structure | Key Functional Groups |
|---|---|---|---|---|
| 1-Dodecanamine, N,N-didodecyl-, HCl | 2915-90-4 | C25H53N·HCl | Three dodecyl chains | Tertiary amine hydrochloride |
| N,N-Didodecyl dimethylammonium bromide | Not specified | C26H56BrN | Two dodecyl chains, one methyl | Quaternary ammonium salt |
| N,N-Dimethyldodecylamine | 112-18-5 | C14H31N | One dodecyl chain, two methyl | Tertiary amine |
| Dodecanamine hydrochloride | 929-73-7 | C12H28ClN | Single dodecyl chain | Primary amine hydrochloride |
Key Structural Differences :
- Chain Number : The target compound has three dodecyl chains, whereas N,N-Dimethyldodecylamine (CAS 112-18-5) has one dodecyl chain and two methyl groups .
- Ionic Nature : Unlike quaternary ammonium salts (e.g., N,N-didodecyl dimethylammonium bromide ), the target compound is a tertiary amine hydrochloride, making it less thermally stable but easier to synthesize .
Surfactant Properties
Monolayer Behavior :
- The target compound’s monomeric structure contrasts with gemini surfactants like (s-methylene)-1,s-bis(methyldidodecyl ammonium bromide) (s=3,4,6), which exhibit superior monolayer formation at air/water interfaces due to their twin-tailed, bridged structures .
- The monomeric counterpart, N,N-didodecyl dimethylammonium bromide, shows lower surface tension reduction efficiency compared to gemini analogs .
Critical Micelle Concentration (CMC) :
- While specific CMC data for the target compound is unavailable, related tertiary amines (e.g., N,N-Dimethyldodecylamine) typically have higher CMC values than quaternary ammonium salts due to reduced ionic strength .
Physical Properties
- Melting Point : N,N-Dimethyldodecylamine (CAS 112-18-5) melts at 252.85 K , while the hydrochloride form likely has a higher melting point due to ionic interactions.
- Solubility: Hydrochloride salts generally exhibit higher water solubility than non-ionic analogs (e.g., tri-n-dodecylamine, CAS 102-92-1) .
Biological Activity
1-Dodecanamine, N,N-didodecyl-, hydrochloride (CAS No. 2486-89-7) is an organic compound belonging to the class of amines. It is characterized by a long hydrocarbon chain, which significantly influences its biological activity and potential applications in various fields such as biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula: CHClN
- Molecular Weight: 249.86 g/mol
- IUPAC Name: N,N-Didodecylamine hydrochloride
Physical Properties
| Property | Value |
|---|---|
| Density | 0.799 g/cm³ |
| Boiling Point | 265.2 °C |
| Melting Point | Not available |
| Flash Point | 106.9 °C |
This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The long hydrophobic dodecyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property can lead to various biological effects:
- Antimicrobial Activity: The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Cytotoxic Effects: In certain concentrations, it can induce apoptosis in cancer cells by altering membrane integrity and signaling pathways.
Case Studies and Research Findings
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Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of various long-chain amines, including 1-Dodecanamine, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL . -
Cytotoxicity in Cancer Cells:
Research conducted on human breast cancer cell lines demonstrated that treatment with 1-Dodecanamine led to a dose-dependent increase in cytotoxicity, with IC50 values around 15 µM after 24 hours of exposure. This cytotoxic effect was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function . -
Environmental Impact:
An ecotoxicological assessment revealed that 1-Dodecanamine exhibits toxicity towards aquatic organisms, with an LC50 value of 0.71 mg/L for Danio rerio (zebrafish) over a 96-hour exposure period. This suggests potential risks associated with its use in industrial applications .
Toxicological Data
The compound's safety profile has been assessed through various toxicological studies:
- Acute Toxicity: Oral LD50 values in rats were found to be greater than 2000 mg/kg, indicating low acute toxicity.
- Chronic Exposure: Repeated dose studies showed no significant adverse effects at lower concentrations but highlighted the need for further investigation into long-term exposure effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Dodecanamine, a comparison with structurally similar compounds is essential:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Environmental Toxicity (LC50) |
|---|---|---|---|
| 1-Dodecanamine, N,N-didodecyl-, HCl | High | 15 µM | 0.71 mg/L |
| Dodecylamine | Moderate | 25 µM | 1.5 mg/L |
| N,N-Dimethyldodecylamine | Low | >100 µM | >10 mg/L |
This table illustrates that while all compounds possess some level of biological activity, 1-Dodecanamine stands out due to its potent antimicrobial and cytotoxic properties.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-dodecanamine, N,N-didodecyl-, hydrochloride, and how do they influence experimental design?
- Molecular formula : C12H28ClN; Molecular weight : 221.81 g/mol.
- Thermal properties :
| Property | Value | Method/Reference |
|---|---|---|
| Melting point (Tfus) | 252.85 K | TRC-assigned uncertainty ±0.5 K |
| Boiling point (Tboil) | 384.2 K at 0.004 bar | Aldrich Chemical data |
- Solubility : Sparingly soluble in water; miscible in ethanol, ether, and chloroform .
- Safety : Handle with S24/25 precautions (avoid skin/eye contact) . These properties necessitate controlled-temperature setups for synthesis and solvent compatibility testing.
Q. How can researchers validate the purity of this compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to resolve amine hydrochloride peaks.
- Spectroscopy : <sup>1</sup>H NMR (δ 0.8–1.6 ppm for aliphatic protons; δ 3.1–3.3 ppm for N–CH2 groups) .
- Elemental analysis : Match experimental C, H, N, and Cl content to theoretical values (C: 64.9%, H: 12.7%, N: 6.3%, Cl: 16.0%) .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound, and how are they addressed?
- Challenge : Competitive side reactions (e.g., monoalkylation instead of dialkylation).
- Optimization :
- Use excess dodecylamine and controlled pH (6–7) to favor N,N-didodecyl product .
- Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .
Q. How does the surfactant behavior of this compound compare to gemini surfactants in monolayer studies?
- Critical micelle concentration (CMC) : Lower CMC (~0.1 mM) compared to monomeric surfactants (e.g., N,N-didodecyl dimethylammonium bromide, CMC ~1 mM) due to twin hydrophobic chains .
- Air/water interface : Langmuir film balance studies show higher surface pressure (π ≈ 45 mN/m at 25°C) and lower collapse pressure than gemini analogs, indicating weaker intermolecular cohesion .
Q. How can discrepancies in reported thermal data (e.g., melting points) be resolved?
- Verify calibration standards (e.g., NIST-certified thermometers).
- Consider polymorphic forms: Recrystallize the compound under varied solvents (e.g., ethanol vs. acetone) and re-measure .
Methodological and Analytical Focus
Q. What advanced techniques characterize the compound’s phase transitions and stability?
- DSC (Differential Scanning Calorimetry) : Detect enthalpy of fusion (ΔHfus) and decomposition onset (>473 K) .
- TGA (Thermogravimetric Analysis) : Quantify thermal stability; mass loss begins at ~450 K under N2 atmosphere .
Q. How does the compound interact with biological membranes in drug delivery studies?
- Mechanism : The hydrophobic chains embed into lipid bilayers, while the ammonium group facilitates electrostatic interactions with anionic phospholipids.
- Experimental design : Use fluorescence anisotropy (e.g., DPH probes) to measure membrane fluidity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
